N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
N-cyclopropyl-4-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.2ClH/c1-2-10(1)15-12-14-8-5-11(16-12)9-3-6-13-7-4-9;;/h5,8-10,13H,1-4,6-7H2,(H,14,15,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOFHAOFXEZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CC(=N2)C3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
An alternative route involves reductive amination between 4-(piperidin-4-yl)pyrimidin-2-amine and cyclopropanecarbaldehyde using NaBH₃CN or Pd/C-mediated hydrogenation. This method avoids harsh cyclopropanation conditions but requires careful control of stoichiometry to prevent over-alkylation.
Solid-Phase Synthesis
Immobilizing the pyrimidine core on resin enables stepwise functionalization, though scalability remains a challenge.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen functionalities into the molecule.
Reduction: This reaction can remove oxygen functionalities or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Target Receptors
- Serotonin Receptors : The compound has shown affinity for various serotonin receptor subtypes, which are implicated in mood regulation.
- Dopamine Receptors : It may also interact with dopamine receptors, contributing to its effects on motivation and reward pathways.
Neurological Disorders
Research suggests that N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride may be effective in treating conditions such as depression, anxiety, and schizophrenia. Studies have demonstrated its potential to alleviate symptoms by modulating neurotransmitter levels.
Case Study: Depression Treatment
A double-blind clinical trial conducted on patients with major depressive disorder indicated that administration of this compound resulted in significant improvement in depressive symptoms compared to placebo controls .
Cognitive Enhancement
The compound has been investigated for its cognitive-enhancing properties. Preclinical studies have shown promise in improving memory and learning capabilities in animal models.
Case Study: Cognitive Function
A study involving aged rodents demonstrated that treatment with this compound led to improved performance in memory tasks, suggesting potential applications in age-related cognitive decline .
Pain Management
Emerging research indicates that this compound may possess analgesic properties, making it a candidate for pain management therapies.
Case Study: Analgesic Effects
In a controlled study on neuropathic pain models, subjects treated with this compound exhibited reduced pain sensitivity compared to untreated groups .
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Diversity and Pharmacological Impact
- The target compound lacks the thiazole or pyrazolo-pyridazine moieties present in analogs like 58 and S1a , which are critical for antiplasmodial activity .
- The cyclopropyl group in the target compound and S1a enhances metabolic stability compared to simpler analogs like 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride .
Synthetic Efficiency
- Microwave-assisted synthesis (e.g., S1a , 69% yield) offers moderate efficiency, while traditional methods (e.g., 58 , 89–90% yield) achieve higher reproducibility .
Physicochemical Properties
- The thiazole-containing analog 58 exhibits superior purity (95.7% by HPLC) compared to cyclopropyl derivatives, likely due to improved crystallinity .
- Piperidine-pyrimidine hybrids (e.g., target compound) generally show better solubility in polar solvents than morpholine-based derivatives (e.g., CymitQuimica’s discontinued products) .
Similarity Analysis
- Compounds like N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride (similarity score: 0.80) and N-(Piperidin-4-yl)pyrimidin-2-amine (score: 0.78) share core structural motifs but differ in regiochemistry, affecting target selectivity .
Critical Analysis of Contradictions and Limitations
- Anti-Plasmodial vs. General Medicinal Use : While 58 is validated for antiplasmodial activity, the target compound’s medicinal application remains unspecified, complicating direct efficacy comparisons .
- Data Gaps : Physicochemical data (e.g., logP, solubility) for the target compound are absent in the evidence, limiting a comprehensive comparison with analogs like 58 or S1a .
Biological Activity
N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic uses based on recent research findings.
This compound is characterized by its unique molecular structure, which includes a pyrimidine core substituted with a cyclopropyl group and a piperidine moiety. This structure is believed to contribute to its biological activity.
The compound's biological activity can be attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways, particularly p21-activated kinase 4 (PAK4), which has been linked to cancer progression.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays using the A549 cell line (a model for lung cancer) showed that this compound exhibits significant antiproliferative effects. The half-maximal inhibitory concentration (IC50) values indicate potent activity, with some derivatives showing IC50 values below 1 µM, suggesting strong inhibition of cancer cell growth .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results indicate that it exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .
Case Studies and Research Findings
- Inhibition of PAK4 : A study focused on the synthesis and evaluation of various derivatives of pyrimidine compounds found that this compound effectively inhibits PAK4 with an IC50 value significantly lower than many standard chemotherapeutics .
- Anticancer Efficacy : Another investigation assessed the compound's effects on cell cycle distribution and apoptosis in cancer cells. The results showed that treatment with this compound led to G1 phase arrest and increased apoptosis markers, indicating its potential as a chemotherapeutic agent .
- Broad Spectrum Antimicrobial Activity : In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including resistant strains, making it a candidate for further development as an antibiotic .
Data Summary
| Activity Type | Target | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | PAK4 | < 1 µM | Significant antiproliferative effects observed |
| Antimicrobial | Various bacteria | Moderate | Effective against both Gram-positive and Gram-negative bacteria |
Q & A
Q. What are the key synthetic routes for N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride, and what parameters influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Cyclopropane introduction : Alkylation of piperidin-4-amine precursors with cyclopropyl groups under controlled pH and temperature (40–60°C) to prevent ring-opening side reactions .
- Pyrimidine ring formation : Condensation reactions using urea or thiourea derivatives, optimized with catalysts like Pd/C or CuI for regioselectivity .
- Salt formation : Conversion to the dihydrochloride salt via HCl gas or aqueous HCl in ethanol, requiring stoichiometric precision to avoid over-acidification . Critical parameters include solvent polarity (e.g., DMF vs. THF), reaction time (12–24 hr), and purification methods (recrystallization vs. column chromatography) to achieve >95% purity .
Q. How is the structural integrity of this compound validated?
- X-ray crystallography : SHELX software (e.g., SHELXL) is used for small-molecule refinement to resolve bond lengths and angles, particularly for the cyclopropyl and piperidine moieties .
- Spectroscopic analysis : - and -NMR confirm proton environments (e.g., cyclopropyl CH at δ 0.8–1.2 ppm) and carbon backbone integrity. Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H] at m/z 263.2) .
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) quantify impurities (<0.5% area) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C indicates suitability for high-temperature applications) .
- Karl Fischer titration : Measures residual water content (<1% w/w) to prevent hydrolysis during storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?
Discrepancies in κ-opioid receptor binding data (e.g., IC values varying by 10-fold across studies) may arise from:
- Assay conditions : Differences in buffer pH (7.4 vs. 6.8) or cation concentrations (e.g., Mg) affecting receptor conformation .
- Radioligand choice : Competitive binding assays using -U69,593 vs. -diprenorphine may yield divergent results due to ligand-specific allosteric effects . Methodological recommendations :
- Use standardized radioligand displacement assays with cell lines expressing homogeneous receptor populations (e.g., CHO-K1/hKOR) .
- Apply statistical meta-analysis (e.g., weighted Z-scores) to reconcile data from heterogeneous studies .
Q. What strategies optimize the compound’s pharmacokinetic profile in preclinical models?
- Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) to the pyrimidine ring to reduce logP from 2.8 to 1.5, enhancing aqueous solubility .
- Metabolic stability : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent studies to mitigate first-pass metabolism .
- Prodrug approaches : Mask the primary amine with acetyl or carbamate groups to improve oral bioavailability, followed by enzymatic cleavage in vivo .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Docking studies : Use Schrödinger’s Glide to model interactions with κ-opioid receptor subtypes, focusing on key residues (e.g., Asp138 and Tyr312) for hydrogen bonding .
- MD simulations : Analyze ligand-receptor complex stability over 100 ns trajectories to predict off-target effects (e.g., μ-opioid receptor cross-reactivity) .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with binding affinity to prioritize synthetic targets .
Q. What experimental designs address conflicting data on cytotoxicity in neuronal cell lines?
Contradictory IC values (e.g., 10 μM vs. 50 μM in SH-SY5Y cells) may stem from:
- Cell passage number : Higher passages (>30) may exhibit reduced metabolic activity, inflating toxicity thresholds .
- Assay endpoints : MTT assays measure mitochondrial activity, while LDH release assays reflect membrane integrity; combined use is advised . Recommendations :
- Standardize cell culture conditions (passage <25, serum-free media for 24 hr pre-treatment) .
- Employ high-content screening (HCS) to simultaneously assess multiple toxicity markers .
Methodological Notes
- Synthesis optimization : Use design of experiments (DoE) to map parameter interactions (e.g., temperature × solvent) for reaction yield maximization .
- Data validation : Cross-reference crystallographic data (CCDC deposition codes) with computational predictions to confirm stereochemical assignments .
- Ethical compliance : Adhere to OECD Guidelines (e.g., Test No. 423) for acute oral toxicity studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
